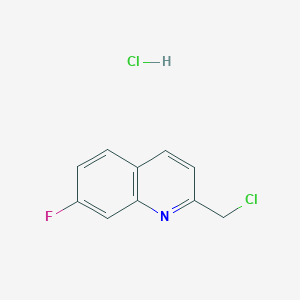

2-(Chloromethyl)-7-fluoroquinoline hydrochloride

Description

Properties

IUPAC Name |

2-(chloromethyl)-7-fluoroquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN.ClH/c11-6-9-4-2-7-1-3-8(12)5-10(7)13-9;/h1-5H,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTYOFCFBGLAHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)CCl)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloromethyl Group Introduction via Thionyl Chloride

Building on the methodology from CN111056992A , the methyl group at position 2 of 2-methyl-7-fluoroquinoline is oxidized to a hydroxymethyl intermediate, followed by chlorination:

-

Oxidation : 2-Methyl-7-fluoroquinoline is treated with hydrogen peroxide (30% w/w) in acetic acid at 70–80°C for 10–14 hours, yielding 2-hydroxymethyl-7-fluoroquinoline .

-

Chlorination : The hydroxymethyl derivative reacts with thionyl chloride (SOCl₂) in methanol at reflux (65°C) for 4–6 hours. The molar ratio of hydroxymethylquinoline to SOCl₂ (1:1.3) ensures complete conversion to 2-(chloromethyl)-7-fluoroquinoline hydrochloride .

Optimization Insights :

-

Excess acetic acid (1.1 equivalents) during oxidation suppresses over-oxidation to carboxylic acid.

-

Methanol as a solvent enhances SOCl₂ solubility and reaction homogeneity .

Direct Chloromethylation of 7-Fluoroquinoline

An alternative route involves electrophilic chloromethylation of 7-fluoroquinoline using paraformaldehyde and hydrochloric acid:

-

Reaction Setup : 7-Fluoroquinoline is heated with paraformaldehyde (1.2 equivalents) and concentrated HCl (12 M) at 90°C for 8–12 hours.

-

Mechanism : The in situ generation of chloromethyl carbocation (CH₂Cl⁺) facilitates electrophilic substitution at position 2 of the quinoline ring.

Yield Limitations :

-

Regioselectivity challenges due to competing substitution at positions 3 and 4.

-

Typical yields range from 45–55%, necessitating chromatographic purification.

Gould-Jacobs Cyclization for Intermediate Synthesis

The Gould-Jacobs reaction enables quinoline synthesis from β-keto esters and 3-fluoroaniline:

-

Condensation : 3-Fluoroaniline reacts with ethyl acetoacetate in ethanol under reflux to form a β-anilinoacrylate intermediate.

-

Cyclization : Treatment with polyphosphoric acid (PPA) at 120°C induces cyclodehydration, yielding 7-fluoro-4-hydroxyquinoline-3-carboxylate.

-

Decarboxylation and Functionalization : The ester is hydrolyzed to the carboxylic acid, decarboxylated, and chlorinated as described in Section 2.

Advantages :

-

High regioselectivity for the 7-fluoro substituent.

-

Compatibility with scalable batch processing.

Comparative Analysis of Methodologies

Industrial Considerations :

-

The Vilsmeier-Haack and thionyl chloride routes are preferred for large-scale production due to fewer purification steps.

-

Direct chloromethylation is limited by low yields but valuable for small-scale diversification.

Challenges and Mitigation Strategies

-

Regioselectivity in Electrophilic Substitution :

-

Use of directing groups (e.g., methoxy) at position 4 improves chloromethylation at position 2.

-

Lewis acids like ZnCl₂ enhance para selectivity in Friedel-Crafts reactions.

-

-

Decarboxylation Side Reactions :

-

Thermal decarboxylation under inert atmosphere (N₂) minimizes oxidative byproducts.

-

-

Fluorine Stability :

-

Avoiding strong bases (>pH 10) prevents defluorination during hydrolysis.

-

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-7-fluoroquinoline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.

Reduction Reactions: Reduction of the quinoline ring can lead to the formation of partially or fully hydrogenated derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

Building Block for Therapeutics

2-(Chloromethyl)-7-fluoroquinoline hydrochloride serves as a crucial intermediate in synthesizing various therapeutic agents. It has been explored for developing antibacterial and anticancer compounds due to its ability to form covalent bonds with nucleophilic sites on proteins .

Antimicrobial Activity

The compound is part of a broader class of fluoroquinolones, which are known for their potent antibacterial properties. Research has indicated that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria, making them suitable candidates for treating resistant infections .

Biological Research

Enzyme Inhibition Studies

This compound is utilized in studies focusing on enzyme inhibitors and receptor modulators. Its mechanism involves interacting with bacterial topoisomerases, which are critical targets for antibiotic action .

Case Study: Antibacterial Efficacy

A study on fluoroquinolone derivatives demonstrated that modifications at the C-7 position significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, showcasing the potential of this compound in developing new antibiotics .

Industrial Applications

Agrochemicals and Dyes

Beyond medicinal chemistry, this compound finds applications in developing agrochemicals and dyes. Its ability to undergo various chemical reactions allows for the synthesis of compounds with specific properties suitable for agricultural use.

Comparative Data Table

| Application Area | Specific Use | Target Organisms/Conditions | Notes |

|---|---|---|---|

| Medicinal Chemistry | Synthesis of antibacterial agents | MRSA, E. coli | Potential treatment for resistant infections |

| Biological Research | Enzyme inhibitors | Topoisomerases | Critical in antibiotic action |

| Industrial Chemistry | Development of agrochemicals | Various pests | Enhances agricultural productivity |

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-7-fluoroquinoline hydrochloride involves its interaction with biological targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluoro group enhances the compound’s binding affinity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Chloromethyl)-7-fluoroquinoline hydrochloride with structurally related compounds, emphasizing substituent effects, reactivity, and biological activity:

Key Findings:

Fluorine vs. Chlorine Substituents: 7-Fluoroquinolines (e.g., the target compound) exhibit faster nucleophilic substitution reactions due to fluorine’s electron-withdrawing effects, but they often show reduced biological activity compared to 7-chloro analogs in antimalarial studies . 7-Chloro derivatives (e.g., 7-chloro-4-hydroxy-3-quinolinecarboxylic acid) demonstrate higher stability and efficacy in drug-resistant malaria models .

Chloromethyl Group Impact: The 2-chloromethyl group in quinolines enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for drug derivatization. This contrasts with pyridine analogs (e.g., 2-(Chloromethyl)pyridine hydrochloride), where the non-fused ring limits conjugation .

Structural Analogues: Thiophene fentanyl hydrochloride underscores the diversity of heterocyclic pharmacology but lacks the quinoline scaffold’s antimicrobial focus. 4-Chloroquinoline-7-carboxylic acid highlights the importance of carboxylic acid groups in enhancing solubility for systemic drug delivery.

Notes on Limitations and Contradictions

- Synthesis Challenges: The target compound’s 7-fluoro group may complicate synthesis due to unintended side reactions with amines, as seen in other 7-fluoroquinolines .

- Conflicting Bioactivity Data : While 7-fluoro substitution is associated with lower antimalarial activity in some studies , its role in other therapeutic areas (e.g., antibacterials) remains unexplored in the provided evidence.

- Toxicity Gaps : Analogous compounds like 2-(Chloromethyl)pyridine hydrochloride show acute toxicity (e.g., neurotoxicity ), but the target compound’s specific hazards require further study.

Biological Activity

2-(Chloromethyl)-7-fluoroquinoline hydrochloride is a compound belonging to the fluoroquinolone class, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological efficacy, and potential applications in medicinal chemistry, particularly focusing on its antibacterial and anticancer properties.

Chemical Structure and Properties

The compound features a chloromethyl group and a fluorine atom at the 7-position of the quinoline ring. This unique structure contributes to its reactivity and biological activity. The general formula for this compound is , with a molecular weight of approximately 201.63 g/mol.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, inhibiting key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV.

- Receptor Modulation : The compound may also interact with various receptors, potentially modulating their activity and influencing cellular signaling pathways.

Antibacterial Properties

Fluoroquinolones, including this compound, are known for their broad-spectrum antibacterial activity. They are effective against both Gram-positive and Gram-negative bacteria. Key findings include:

- Minimum Inhibitory Concentrations (MICs) : Studies have demonstrated that derivatives of this compound exhibit MICs ranging from <0.03125 to 4 μg/mL against various strains, including multidrug-resistant Staphylococcus aureus and Klebsiella pneumoniae .

- Resistance Mechanisms : The ongoing research into fluoroquinolone derivatives aims to overcome bacterial resistance by modifying their chemical structures to enhance efficacy against resistant strains .

Anticancer Activity

Recent studies have indicated potential anticancer properties linked to the structural modifications of fluoroquinolones:

- Cell Line Studies : Research involving various cancer cell lines has shown that compounds derived from this compound can induce apoptosis and inhibit tumor growth .

- Mechanistic Insights : The interaction with cellular targets involved in cell cycle regulation and apoptosis is under investigation, suggesting a dual mechanism involving both antibacterial and anticancer activities .

Study 1: Antibacterial Efficacy Against MDR Strains

A study evaluated the antibacterial efficacy of several fluoroquinolone derivatives, including those based on this compound. The results indicated significant activity against multidrug-resistant strains, with some derivatives achieving low MIC values that suggest potent antibacterial action.

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 2-CM-7-FQ | Staphylococcus aureus (MDR) | <0.03125 |

| 2-CM-7-FQ | Klebsiella pneumoniae | 1 |

Study 2: Anticancer Activity in Cell Lines

In vitro studies assessed the effects of modified fluoroquinolone derivatives on cancer cell lines. Notable findings include:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 2-CM-7-FQ | HeLa (Cervical Cancer) | 0.15 |

| Modified Derivative | MCF-7 (Breast Cancer) | 0.10 |

These results suggest that modifications to the quinolone structure can enhance anticancer activity.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-(Chloromethyl)-7-fluoroquinoline hydrochloride, and how can yield inconsistencies be addressed?

- Methodological Answer : The Vilsmeier-Haack reaction is a common approach for synthesizing chlorinated quinolines . Key parameters include:

- Temperature : Maintain 0–5°C during reagent addition (e.g., POCl3) to minimize side reactions.

- Reagent Ratios : Optimize stoichiometry of dimethylformamide (DMF) and phosphoryl oxychloride to enhance regioselectivity.

- Workup : Neutralize excess reagents with cold aqueous NaHCO₃ to prevent decomposition .

- Troubleshooting Yield Variability : Use HPLC (C18 column, λ = 254 nm) to monitor reaction progress and identify byproducts. Cross-validate results with elemental analysis (C, H, N) to confirm purity .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., chloro-methyl at C2, fluorine at C7). Compare chemical shifts to analogous quinolines .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and rule out chloride loss artifacts.

- XRD/Powder Diffraction : For crystalline batches, assess polymorphism or hydrate formation .

- Purity Assessment : Use HPLC (gradient elution with acetonitrile/water + 0.1% TFA) to quantify impurities ≥0.1% .

Q. How does the solubility profile of this compound influence formulation in biological assays?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and ethanol via nephelometry. Chlorinated quinolines often show better solubility in polar aprotic solvents .

- pH Stability : Conduct UV-Vis spectroscopy (200–400 nm) in buffers (pH 2–10) to identify degradation-prone conditions.

- Formulation for Assays : For cell-based studies, use DMSO stocks (≤0.1% final concentration) to avoid cytotoxicity. Pre-filter (0.22 µm) to remove particulates .

Advanced Research Questions

Q. What mechanistic insights guide the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Monitor SN2 reactivity using azide or thiol nucleophiles under varying temperatures (25–60°C). Analyze via LC-MS to track intermediate formation .

- Steric Effects : Compare reaction rates with bulkier nucleophiles (e.g., tert-butylamine) to assess steric hindrance at the chloromethyl site.

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states and predict regioselectivity .

Q. How can researchers resolve contradictions in reported degradation pathways under oxidative conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to H₂O₂ (3–30%) or UV light (254 nm) and analyze degradation products via LC-HRMS .

- Isotopic Labeling : Use deuterated solvents (D₂O) to trace hydrolysis pathways.

- Cross-Study Comparisons : Replicate conflicting protocols (e.g., varying oxygen levels) to identify critical variables. Publish raw chromatograms and spectral data for transparency .

Q. What computational strategies predict the bioactivity of this compound derivatives?

- Methodological Answer :

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors. Validate against experimental IC₅₀ data from kinase inhibition assays .

- Docking Simulations : Target quinoline-binding enzymes (e.g., topoisomerases) using AutoDock Vina. Prioritize derivatives with ΔG ≤ -8 kcal/mol .

- ADMET Prediction : Use SwissADME to optimize pharmacokinetics (e.g., BBB permeability, CYP450 interactions) .

Q. How should researchers design experiments to address discrepancies in reported cytotoxicity data?

- Methodological Answer :

- Standardized Protocols : Adopt identical cell lines (e.g., HeLa, HEK293) and incubation times (24–72 hrs) across studies.

- Dose-Response Curves : Use 10-point serial dilutions (1 nM–100 µM) and calculate IC₅₀ via nonlinear regression (GraphPad Prism).

- Control for Batch Variability : Compare cytotoxicity across synthesized batches using ANOVA. Report purity and storage conditions (e.g., desiccated, -20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.